molecular formula C9H12N2O2 B1493731 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol CAS No. 2090969-90-5

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Cat. No. B1493731
M. Wt: 180.2 g/mol
InChI Key: DELQACYFQFCSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound with a molecular weight of 180.21 . The IUPAC name for this compound is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .


Molecular Structure Analysis

The InChI code for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is 1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol include a molecular weight of 180.21 .

Scientific Research Applications

Novel PDE9A Inhibitor for Cognitive Disorders

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a novel PDE9A inhibitor developed for the treatment of cognitive disorders. It was identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has entered clinical trials. This compound has been shown to elevate central cGMP levels in the brain and CSF of rodents, exhibit procognitive activity in several rodent models, and stabilize synapses in an amyloid precursor protein (APP) transgenic mouse model. It is well tolerated in humans and elevates cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Antimicrobial and Anticancer Agents

Several compounds related to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol have been synthesized and evaluated for their biological activities. Novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, showing potential in cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These derivatives offer insights into structure-activity relationships (SAR) for further development as therapeutic agents (Rahmouni et al., 2016).

Future Directions

The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol could potentially be used in the development of new drugs. For example, a structurally similar compound, PF-04447943, has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .

properties

IUPAC Name

4-(oxan-4-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQACYFQFCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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